molecular formula C17H15Cl2N3O2S B3683078 2,4-dichloro-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide

2,4-dichloro-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide

Cat. No.: B3683078
M. Wt: 396.3 g/mol
InChI Key: OAEURJBGXDUKTG-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring, along with a propanoylamino group and a carbamothioyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce nitro groups at specific positions.

    Reduction: The nitro groups are reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Acylation: The amine groups are acylated with propanoyl chloride to form the propanoylamino derivatives.

    Thioamide Formation: The acylated amines are then reacted with thiourea to form the carbamothioyl derivatives.

    Chlorination: Finally, the compound is chlorinated to introduce chlorine atoms at the 2 and 4 positions of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require basic conditions and nucleophiles like sodium amide or thiourea.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Derivatives with different substituents replacing the chlorine atoms.

Scientific Research Applications

2,4-dichloro-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industry: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to the disruption of cellular processes and ultimately cell death, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide
  • 2,4-dichloro-N-{[4-(acetylamino)phenyl]carbamothioyl}benzamide
  • 2,4-dichloro-N-{[4-(butanoylamino)phenyl]carbamothioyl}benzamide

Uniqueness

2,4-dichloro-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide is unique due to its specific substitution pattern and the presence of both propanoylamino and carbamothioyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,4-dichloro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2S/c1-2-15(23)20-11-4-6-12(7-5-11)21-17(25)22-16(24)13-8-3-10(18)9-14(13)19/h3-9H,2H2,1H3,(H,20,23)(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEURJBGXDUKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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